molecular formula C22H32N2OSi B584231 1-TERT-BUTYL-DIPHENYLSILYLOXY-ETHYL-PIPERAZINE CAS No. 887583-71-3

1-TERT-BUTYL-DIPHENYLSILYLOXY-ETHYL-PIPERAZINE

Cat. No.: B584231
CAS No.: 887583-71-3
M. Wt: 368.596
InChI Key: VHTGWHWKPHHGHK-UHFFFAOYSA-N
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Description

1-Tert-butyl-diphenylsilyloxy-ethyl-piperazine is a piperazine derivative featuring a tert-butyl group and a diphenylsilyloxy-ethyl substituent.

Properties

IUPAC Name

tert-butyl-diphenyl-(2-piperazin-1-ylethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2OSi/c1-22(2,3)26(20-10-6-4-7-11-20,21-12-8-5-9-13-21)25-19-18-24-16-14-23-15-17-24/h4-13,23H,14-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTGWHWKPHHGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887583-71-3
Record name 1-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887583-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 1-TERT-BUTYL-DIPHENYLSILYLOXY-ETHYL-PIPERAZINE involves several steps. One common method includes the reaction of piperazine with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Chemical Reactions Analysis

1-TERT-BUTYL-DIPHENYLSILYLOXY-ETHYL-PIPERAZINE undergoes various chemical reactions, including:

Scientific Research Applications

1-TERT-BUTYL-DIPHENYLSILYLOXY-ETHYL-PIPERAZINE is used in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: This compound is explored for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-TERT-BUTYL-DIPHENYLSILYLOXY-ETHYL-PIPERAZINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Tert-Butyl-4-Ethylpiperazine

  • Molecular Formula : C₁₀H₂₂N₂
  • Molar Mass : 170.3 g/mol
  • Key Differences: Substituents: Ethyl group vs. diphenylsilyloxy-ethyl. Lipophilicity: The ethyl group in 1-tert-butyl-4-ethylpiperazine reduces lipophilicity compared to the silyloxy group, which contains aromatic phenyl rings.
  • Applications : Simpler analogs like this are often used as building blocks in organic synthesis, whereas the silyl-protected derivative may serve in targeted drug delivery due to enhanced stability .

1-(4-Tert-Butylbenzyl)Piperazine

  • Molecular Formula : C₁₅H₂₄N₂
  • Molar Mass : 232.36 g/mol
  • Key Differences :
    • Substituents: Aromatic benzyl group vs. aliphatic silyloxy-ethyl.
    • Electronic Properties : The benzyl group’s aromaticity may enable π-π stacking in biological targets, unlike the silyloxy group’s electron-rich silicon-oxygen bond.
    • Metabolic Stability : The silyloxy group’s resistance to enzymatic degradation could offer longer half-life compared to benzyl derivatives .

1-Butyl-3-Methylpiperazine

  • Molecular Formula : C₉H₂₀N₂
  • Molar Mass : 156.27 g/mol
  • Key Differences :
    • Substituents: Linear butyl and methyl groups vs. branched tert-butyl and silyloxy-ethyl.
    • Solubility : The absence of bulky substituents in 1-butyl-3-methylpiperazine improves aqueous solubility relative to the silyloxy analog.
    • Synthetic Utility : Alkyl-substituted piperazines are common in agrochemicals, while silyl derivatives are niche intermediates in peptide and PROTAC synthesis .

Structural and Functional Data Table

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Lipophilicity (LogP)* Notable Applications
1-Tert-butyl-diphenylsilyloxy-ethyl-piperazine C₂₃H₃₃N₂OSi ~397.6† Tert-butyl, diphenylsilyloxy-ethyl High (estimated ≥4.5) Drug delivery, PROTACs
1-Tert-butyl-4-ethylpiperazine C₁₀H₂₂N₂ 170.3 Tert-butyl, ethyl Moderate (~2.0) Organic synthesis
1-(4-Tert-butylbenzyl)piperazine C₁₅H₂₄N₂ 232.36 Tert-butylbenzyl High (~3.8) CNS drug intermediates
1-Butyl-3-methylpiperazine C₉H₂₀N₂ 156.27 Butyl, methyl Low (~1.5) Agrochemicals

*LogP values are estimated based on substituent contributions.

Biological Activity

1-Tert-butyl-diphenylsilyloxy-ethyl-piperazine (CAS No. 887583-71-3) is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound can be synthesized through various chemical routes involving the reaction of tert-butyl and diphenylsilyl groups with ethyl piperazine derivatives. The synthesis typically employs solvents such as dimethylformamide (DMF) and may involve purification techniques such as chromatography to achieve high purity levels.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of neurological and psychiatric disorders. The compound has been studied for its interactions with various receptor systems, including histamine receptors.

The biological activity is primarily attributed to its ability to modulate neurotransmitter systems. For instance, studies have shown that it acts as a ligand for the histamine H3 receptor, which is implicated in cognitive functions and the modulation of neurotransmitter release. Binding affinity studies have indicated that this compound can inhibit the H3 receptor with significant potency, suggesting potential applications in treating conditions like schizophrenia and Alzheimer's disease.

Study on Anticonvulsant Activity

A notable study evaluated the anticonvulsant properties of piperazine derivatives, including this compound. The study utilized the maximal electroshock-induced seizure (MES) model in mice, demonstrating that compounds with similar piperazine structures exhibited notable anticonvulsant activity. The results indicated that modifications in the side chains significantly influenced the efficacy of these compounds against seizures .

Histamine H3 Receptor Binding Affinity

Another investigation focused on the binding properties at human histamine H3 receptors (hH3R). The study synthesized a series of derivatives and assessed their binding affinities, revealing that compounds with structural similarities to this compound showed promising results with Ki values ranging from 16.0 to 120 nM . This suggests that further exploration into its pharmacological potential could yield valuable insights into new therapeutic agents targeting cognitive disorders.

Comparative Analysis

Compound NameBinding Affinity (Ki)Biological Activity
This compound16.0 - 120 nMAnticonvulsant, H3 receptor antagonist
Other Piperazine DerivativesVariesAnticonvulsant properties

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